Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
Description
Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a tert-butyl ester group at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing stability and crystallinity. This compound is critical in developing small-molecule drugs, particularly as an intermediate for kinase inhibitors or protease inhibitors due to its stereochemical purity and functional group versatility .
Properties
IUPAC Name |
tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241577-71-7 | |
| Record name | tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Synthesis via Chiral Auxiliary-Mediated Routes
The stereochemical integrity of the (3S) configuration is critical for the compound’s biological and catalytic activity. One patented approach utilizes oxazolidinone chiral auxiliaries to enforce stereocontrol during the formation of the pyrrolidine ring. For example, tert-butyl (3S)-3-[2-[(4R)-4-benzyl-2-oxo-oxazolidin-3-yl]-2-oxo-ethyl]pyrrolidine-1-carboxylate is prepared by reacting a pyrrolidine precursor with a chiral oxazolidinone derivative under mild basic conditions . The oxazolidinone group directs the stereochemistry at the 3-position, ensuring >95% enantiomeric excess (ee). After ring closure, the auxiliary is cleaved via hydrogenolysis or acidic hydrolysis, yielding the free amine intermediate, which is subsequently carboxylated and protected with tert-butyl chloroformate .
Key parameters for this route include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature : 0–25°C to minimize racemization.
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Catalyst : Triethylamine or diisopropylethylamine (DIPEA) for carboxylation.
Catalytic Hydrogenation of Cyano Precursors
A scalable method involves the hydrogenation of cyano-substituted intermediates. For instance, anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is subjected to hydrogenation using Raney nickel in methanol or ethanol at 20–60°C . This one-pot reaction achieves simultaneous reduction of the nitrile group and cyclization to form the pyrrolidine ring. The tert-butyl group remains intact under these conditions, and the stereochemical outcome is controlled by the substrate’s pre-existing geometry .
Optimization Insights :
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Higher temperatures (50–60°C) improve reaction rates but may reduce ee by 2–3%.
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Ethanol as a solvent enhances hydrogen solubility, achieving 85–90% conversion in 5 hours .
Boc Protection/Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is widely used to protect amines during synthesis. In one protocol, 3-aminopyrrolidine is treated with di-tert-butyl dicarbonate in THF under nitrogen, followed by hydrochloric acid quench to yield the hydrochloride salt. This method avoids racemization by maintaining pH < 3 during carboxylation, ensuring the (3S) configuration is preserved.
Reaction Conditions :
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Molar Ratio : 1:1.2 (amine:Boc anhydride).
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Workup : Extraction with ethyl acetate and crystallization from hexane/ethyl acetate.
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Yield : 70–75% with ≥98% purity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Flow microreactor systems have been adapted for continuous production, reducing reaction times by 40% compared to batch processes . Key steps include:
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Precursor Preparation : Automated feeding of 3-aminopyrrolidine and Boc anhydride.
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In-line Monitoring : pH and temperature sensors to optimize carboxylation.
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Crystallization : Anti-solvent addition (e.g., heptane) to precipitate the hydrochloride salt.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Racemization During Carboxylation :
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Mitigated by using low-temperature conditions (0–5°C) and non-polar solvents (e.g., toluene).
Impurity Profiles : -
Byproducts such as tert-butyl (3R)-pyrrolidine-3-carboxylate are removed via chiral chromatography or recrystallization .
Scale-Up Limitations : -
Transitioning from batch to flow chemistry reduces thermal degradation risks, improving consistency .
Scientific Research Applications
Medicinal Chemistry
1.1 Neuraminidase Inhibition
One of the notable applications of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is its role as an inhibitor of neuraminidase, an enzyme critical for the replication of influenza viruses. Research has demonstrated that derivatives of pyrrolidine, including this compound, can effectively inhibit neuraminidase activity, thereby reducing viral replication in cell culture assays.
- Case Study : A study tested approximately 300 α- and β-amino acids for their inhibitory effects on neuraminidase from the influenza virus. This compound was identified as a potent inhibitor, exhibiting competitive inhibition relative to the substrate, which suggests its potential as a therapeutic agent against influenza infections .
Synthetic Applications
2.1 Synthesis of Bioactive Compounds
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that lead to the development of novel pharmacophores.
- Data Table: Synthetic Pathways Using this compound
Pharmacological Studies
3.1 Neurological Applications
Research indicates that compounds derived from pyrrolidine structures have shown promise in treating neurological disorders such as epilepsy and depression. The modulation of neuronal nicotinic acetylcholine receptors by these compounds suggests potential therapeutic benefits.
- Case Study : A patent describes a process for preparing pyrrolidine derivatives that bind to and modulate neuronal nicotinic acetylcholine receptors, highlighting their therapeutic potential in neurological conditions .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine-3-carboxylic acid, which can then interact with its target. The pyrrolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Variations
The tert-butyl ester group distinguishes this compound from analogs with smaller alkyl chains (e.g., methyl or ethyl esters) or alternative substituents (e.g., bromophenyl or mercapto groups). Below is a detailed comparison:
Table 1: Key Properties of Tert-butyl (3S)-pyrrolidine-3-carboxylate Hydrochloride and Analogs
Key Differences and Implications
Ester Group Impact :
- Tert-butyl esters (e.g., target compound) offer superior steric protection against hydrolysis compared to methyl or ethyl esters , improving stability in acidic or enzymatic environments .
- Smaller esters (methyl/ethyl) may improve aqueous solubility but reduce shelf life due to esterase susceptibility.
Substituent Effects :
- Bromophenyl derivatives (e.g., CAS 2639464-39-2) enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in creating aryl-functionalized drug candidates .
- Mercapto groups (e.g., CAS 1236007-42-3) facilitate thiol-based conjugation, critical for bioconjugation or prodrug strategies .
Stereochemical Considerations :
- The (3S) configuration in the target compound ensures enantioselective interactions in chiral drug synthesis, a feature absent in racemic mixtures (e.g., difluoromethyl analog in ).
Commercial Availability and Purity :
- Hairui Chem offers analogs like CAS 2173637-18-6 with ≥98% purity, suitable for GMP-compliant processes, whereas ethyl esters (95% purity) may require further purification .
Biological Activity
Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis of this compound
The synthesis of tert-butyl (3S)-pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate. The process can be optimized through various methods, including high-throughput parallel synthesis techniques that allow for the rapid generation of diverse compounds.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been identified as a potential inhibitor of the murine double minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased apoptosis in cancer cells, making this compound a candidate for cancer therapy .
2. Neuroprotective Effects
Research has shown that derivatives of pyrrolidine compounds can have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The mechanism may involve the modulation of mitochondrial function and reduction of oxidative stress .
3. Antimicrobial Activity
Tert-butyl (3S)-pyrrolidine-3-carboxylate has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against various Gram-positive bacteria, indicating its potential use as an antibacterial agent .
Case Studies
Case Study 1: MDM2 Inhibition
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of MDM2 inhibitors, highlighting the efficacy of tert-butyl (3S)-pyrrolidine-3-carboxylate in inducing apoptosis in cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner .
Case Study 2: Neuroprotection
In a model assessing neuroprotective effects, researchers found that treatment with pyrrolidine derivatives improved mitochondrial function and reduced markers of oxidative stress in neuronal cells exposed to neurotoxic agents .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves coupling reactions under mild conditions to avoid racemization. For example, a similar compound, tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate, was synthesized using triethylamine and DMAP in dichloromethane at 0–20°C . Key steps include:
- Use of chiral tert-butyl-protected intermediates to maintain stereochemistry.
- Low-temperature reaction conditions to minimize side reactions.
- Acidic hydrolysis (e.g., HCl) for final deprotection and salt formation.
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–20°C |
| Reagents | DMAP, Et₃N |
| Solvent | Dichloromethane |
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, ethyl (3S)-pyrrolidine-3-carboxylate hydrochloride (a derivative) shows characteristic pyrrolidine ring protons at δ 3.0–3.5 ppm and ester carbonyl at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₁₄ClNO₂ for the ethyl derivative, exact mass 179.64 g/mol) .
- Chiral HPLC : Quantifies enantiomeric excess (≥95% purity) using chiral stationary phases .
Q. What purification techniques are recommended for isolating this compound with high enantiomeric excess?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers.
- Crystallization : Recrystallization from ethanol or acetone enhances enantiomeric purity. For example, tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate achieved >97% purity via solvent-based crystallization .
- Key Metrics :
| Technique | Purity Achieved |
|---|---|
| Chiral HPLC | ≥95% ee |
| Crystallization | ≥97% ee |
Advanced Research Questions
Q. How can researchers address challenges related to racemization during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps at ≤20°C to reduce thermal racemization .
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3S)-pyrrolidine derivatives) .
- Protecting Group Strategy : tert-Butyl groups stabilize intermediates against base-induced racemization. For fluorinated analogs, tert-butyl (cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate) retained configuration via Boc protection .
- Data Analysis :
- Monitor racemization via polarimetry or chiral HPLC at each synthetic step.
Q. How can diastereomeric impurities be identified and quantified in synthesized batches of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and detects crystalline impurities (e.g., SHELXL refinement for small-molecule structures) .
- Chiral Chromatography : Compare retention times against known standards. For example, rac-(3S,4S)-3-methoxy-7-azaspiro[3.5]nonan-1-ol was separated using a Chiralpak® column .
- Case Study :
| Impurity Type | Detection Method | Limit of Quantification |
|---|---|---|
| Diastereomers | Chiral HPLC | 0.1% |
| Enantiomers | Polarimetry | 0.5% ee |
Q. What strategies are effective for introducing functional groups (e.g., fluorine) into the pyrrolidine ring without compromising stereochemistry?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® or DAST to introduce fluorine at specific positions. tert-Butyl (cis-3-fluoro-4-hydroxypyrrolidine-1-carboxylate) was synthesized via this method with >95% stereoretention .
- Protection-Deprotection : Temporarily block reactive sites (e.g., hydroxyl groups) to direct functionalization.
- Example :
| Reaction Step | Reagent | Yield |
|---|---|---|
| Fluorination | DAST | 75% |
| Deprotection | HCl/EtOH | 90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
